3-(1,2,4-Oxadiazol-3-yl)aniline
Overview
Description
3-(1,2,4-Oxadiazol-3-yl)aniline is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This compound has been found to be a part of several research studies due to its potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including this compound, has been achieved through various methods. One study used phenotypic screening to identify a series of 1,2,4-oxadiazole derivatives with antiviral activity against Zika virus infection . Another study synthesized a new family of energetic ionic salts containing a 1,2,4-oxadiazole ring by the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole (NOA) with sodium dichloroisocyanurate (SDCI) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring. This ring is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The structure of this compound has been confirmed by various spectroscopic techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H7N3O), average mass (161.161 Da), and monoisotopic mass (161.058914 Da) . More detailed properties like melting point, IR spectrum, NMR data, and mass spectrometry data can be found in specific studies .Safety and Hazards
Future Directions
The future directions for the research on 3-(1,2,4-Oxadiazol-3-yl)aniline and similar compounds involve further exploration of their biological activities and potential applications in medicine and agriculture . The development of new synthetic methods for these compounds is also an important area of future research .
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRSPLSEUDCICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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